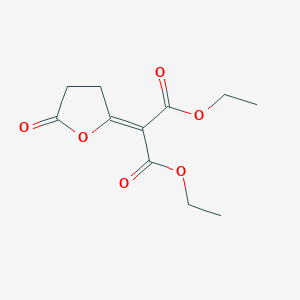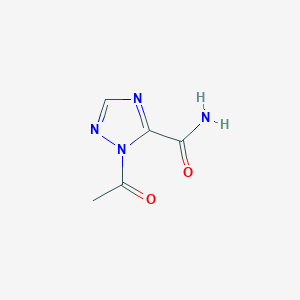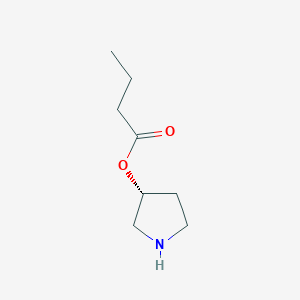
(3R)-3-Pyrrolidinyl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Pyrrolidin-3-yl butyrate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, attached to a butyrate group. The ®-configuration indicates that the compound is chiral and has a specific three-dimensional arrangement.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pyrrolidin-3-yl butyrate typically involves the esterification of ®-Pyrrolidin-3-ol with butyric acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of ®-Pyrrolidin-3-yl butyrate may involve continuous flow processes to enhance efficiency and yield. Enzymatic methods using lipases can also be employed for a more environmentally friendly approach. These methods offer high specificity and operate under milder conditions compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
®-Pyrrolidin-3-yl butyrate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ®-Pyrrolidin-3-ol and butyric acid.
Reduction: Reduction of the ester can be achieved using reagents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
Hydrolysis: ®-Pyrrolidin-3-ol and butyric acid.
Reduction: ®-Pyrrolidin-3-yl alcohol.
Substitution: Various substituted pyrrolidin-3-yl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-Pyrrolidin-3-yl butyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, particularly in the modulation of neurotransmitter systems, is ongoing.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-Pyrrolidin-3-yl butyrate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for esterases, leading to the release of ®-Pyrrolidin-3-ol and butyric acid. Butyric acid is known to have various biological effects, including anti-inflammatory properties and modulation of gene expression through histone deacetylase inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl butyrate
- Ethyl butyrate
- Isopropyl butyrate
Uniqueness
®-Pyrrolidin-3-yl butyrate is unique due to its chiral pyrrolidine ring, which imparts specific stereochemical properties. This distinguishes it from other butyrate esters that do not possess such a ring structure. The presence of the pyrrolidine ring also influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
316353-87-4 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
[(3R)-pyrrolidin-3-yl] butanoate |
InChI |
InChI=1S/C8H15NO2/c1-2-3-8(10)11-7-4-5-9-6-7/h7,9H,2-6H2,1H3/t7-/m1/s1 |
Clave InChI |
AMBFAHQJLWMXNZ-SSDOTTSWSA-N |
SMILES isomérico |
CCCC(=O)O[C@@H]1CCNC1 |
SMILES canónico |
CCCC(=O)OC1CCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


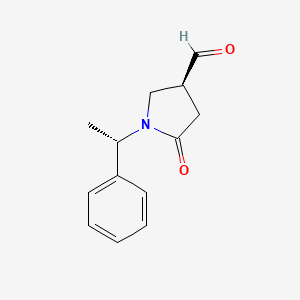
![N-[(4-Methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide](/img/structure/B12882561.png)
![4-Fluorobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12882569.png)
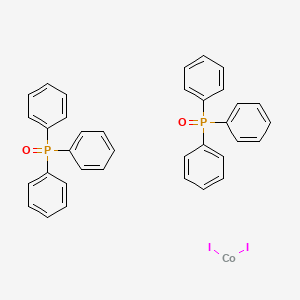
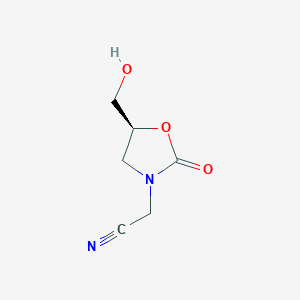
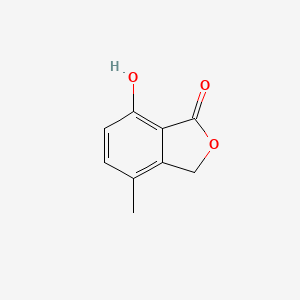
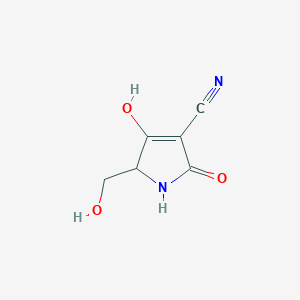
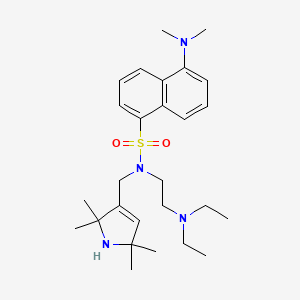
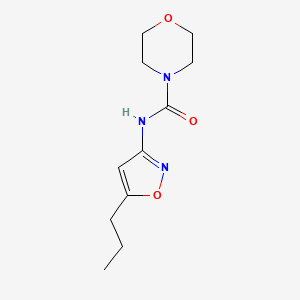
![Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester](/img/structure/B12882609.png)

![1-[5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12882630.png)
